(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide
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Overview
Description
(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a cyano group, a thiazolidinone ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-[3-(4-methylphenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 3-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with cyanoacetic acid and thioglycolic acid under basic conditions to form the thiazolidinone ring. The final step involves the cyclization of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the amine derivative from the cyano group.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-2-[3-(4-methylphenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-butenedioic acid compound with (2R)-1-benzyl-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2-piperidinecarboxamide .
- Organochlorine compounds .
Uniqueness
(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is unique due to its specific combination of functional groups and its thiazolidinone core structure
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-[(3-nitrophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-5-7-14(8-6-12)23-19(26)17(29-20(23)16(11-21)18(22)25)10-13-3-2-4-15(9-13)24(27)28/h2-9,17H,10H2,1H3,(H2,22,25)/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPJBBFYRMUFGQ-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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